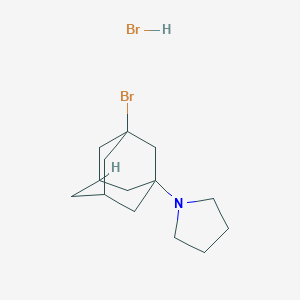
1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide
Overview
Description
Scientific Research Applications
Antiviral Activity
1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide and its derivatives show promising antiviral activity. For instance, 3-(2-adamantyl)pyrrolidines demonstrate potent activity against influenza A virus, with some derivatives exhibiting greater activity than amantadine, a standard antiviral drug (Stamatiou et al., 2001). Additionally, N-(1-adamantyl)-thiourea derivatives based on cyclic secondary amines show remarkable antiviral activity against vaccinia and herpes virus (Kreutzberger & Schröders, 1977).
Antimicrobial and Anticancer Properties
Adamantylated pyrimidines, including some derivatives of 1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide, have shown significant antimicrobial and anticancer properties (Orzeszko et al., 2004). This highlights the compound's potential in developing new therapeutic agents.
Synthesis and Chemical Transformations
Research has also focused on the synthesis and chemical transformations of 1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide and related compounds. For example, studies have described the synthesis of substituted 1-[2-(adamantan-1-yl)ethyl]piperidines (Shadrikova et al., 2016) and the adamantylation of pyridine derivatives (Shadrikova et al., 2015). These studies contribute to a deeper understanding of the compound's chemical properties and potential applications.
Potential in Treating Diabetes
1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide derivatives have been explored for their potential in treating diabetes. A study on dipeptidyl peptidase IV (DPP-IV) inhibitors, which are crucial in managing type 2 diabetes, has identified such derivatives as effective agents (Villhauer et al., 2003).
properties
IUPAC Name |
1-(3-bromo-1-adamantyl)pyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN.BrH/c15-13-6-11-5-12(7-13)9-14(8-11,10-13)16-3-1-2-4-16;/h11-12H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUYVGMTLWKKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C23CC4CC(C2)CC(C4)(C3)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





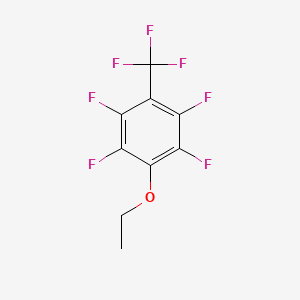

![(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride](/img/structure/B1442547.png)
![3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1442548.png)
![1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one](/img/structure/B1442554.png)
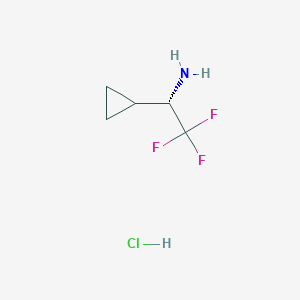
![N-[2-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1442556.png)
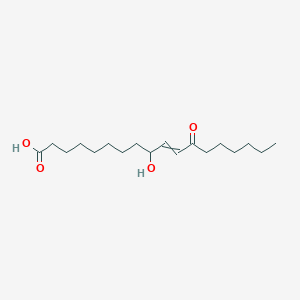
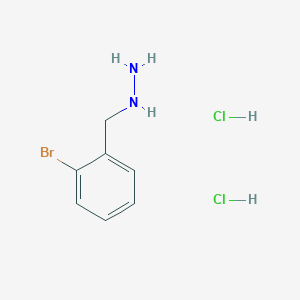
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1442562.png)

